molecular formula C24H34O5 B12808534 2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4'-(oxybis(2,1-ethanediyloxy))bis(octahydro- CAS No. 6281-17-0

2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4'-(oxybis(2,1-ethanediyloxy))bis(octahydro-

Cat. No.: B12808534
CAS No.: 6281-17-0
M. Wt: 402.5 g/mol
InChI Key: ZROAIKXZQNYQCC-UHFFFAOYSA-N
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Description

2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) is a complex organic compound with a unique structure that includes multiple rings and oxygen bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) typically involves multiple steps. One common method includes the reaction of indene derivatives with epoxides under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,6,6a,7,7-octachloro-1a,1b,5,5a,6,6a-hexahydro-
  • 2,5-Methano-2H-indeno(1,2-b)oxirene, 2,3,4,5,7,7-hexachloro-1a,1b,5,5a,6,6a-hexahydro-

Uniqueness

2,5-Methano-2H-indeno(1,2-b)oxirene, 4,4’-(oxybis(2,1-ethanediyloxy))bis(octahydro-) is unique due to its specific structural features, including the presence of multiple oxygen bridges and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

6281-17-0

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

9-[2-[2-(4-oxatetracyclo[6.2.1.02,7.03,5]undecan-9-yloxy)ethoxy]ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane

InChI

InChI=1S/C24H34O5/c1(3-26-17-7-11-5-13(17)15-9-19-23(28-19)21(11)15)25-2-4-27-18-8-12-6-14(18)16-10-20-24(29-20)22(12)16/h11-24H,1-10H2

InChI Key

ZROAIKXZQNYQCC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C4C(C3)O4)OCCOCCOC5CC6CC5C7C6C8C(C7)O8

Origin of Product

United States

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